molecular formula C8H9ClN2 B3104018 4-Methylbenzimidazole Hydrochloride CAS No. 1456821-64-9

4-Methylbenzimidazole Hydrochloride

Cat. No.: B3104018
CAS No.: 1456821-64-9
M. Wt: 168.62
InChI Key: OEQFLDSYLAAGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzimidazole Hydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their significant pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The addition of a methyl group at the 4-position enhances its chemical properties, making it a compound of interest in various scientific fields.

Mechanism of Action

Target of Action

4-Methylbenzimidazole Hydrochloride, like other benzimidazole derivatives, has been found to interact with several targets. These include Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.

Mode of Action

For instance, some benzimidazoles have been found to bind to the DNA minor groove, leading to changes in DNA structure . This interaction involves hydrophobic transfer of the binding agent from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their chemical structure and the specific biological system in which they are used .

Result of Action

Benzimidazole derivatives have been reported to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzimidazoles have been reported to act as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as microwave-assisted synthesis and solvent-free reactions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzimidazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce nitro, sulfonyl, or halogen groups .

Scientific Research Applications

4-Methylbenzimidazole Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methylbenzimidazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-methyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQFLDSYLAAGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzimidazole Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylbenzimidazole Hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methylbenzimidazole Hydrochloride
Reactant of Route 4
4-Methylbenzimidazole Hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methylbenzimidazole Hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methylbenzimidazole Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.